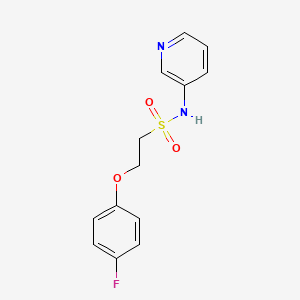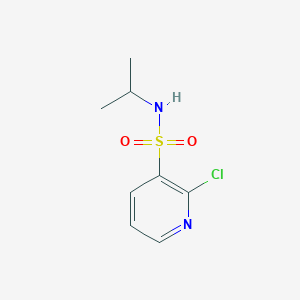
4-(3,3-Dimethylpiperidin-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, also known as DMHP, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant effects on the human body. The chemical structure of DMHP is similar to that of other designer drugs such as MDPV and α-PVP.
Applications De Recherche Scientifique
Polymer Science and Materials Chemistry
Degradable Poly(β-amino esters) Synthesis, Characterization, and Self-Assembly with Plasmid DNA
This study discusses the synthesis of Poly(β-amino esters) through the addition of various amines, including compounds structurally similar to 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, to 1,4-butanediol diacrylate. These polymers exhibit non-cytotoxicity and have potential applications in gene delivery due to their ability to interact electrostatically with DNA and degrade under physiological conditions (Lynn & Langer, 2000).
Organic Chemistry and Catalysis
Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium This research explores the coordination chemistry of bulky, water-soluble alkylphosphines, including derivatives related to this compound, with palladium. These complexes are potent catalysts for cross-coupling reactions in aqueous media, highlighting the role of steric and electronic factors in catalytic activity (DeVasher et al., 2005).
Analytical Chemistry
4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances A study demonstrates the use of 4-(Dimethylamino)butyric acid (DMBA), an analogue of the queried compound, for electrochemiluminescence (ECL) detection of biological substances like bovine serum albumin (BSA) and immunoglobulin G (IgG). The technique involves DMBA tagging and gold nanoparticle amplification, offering high sensitivity and biocompatibility for analytical applications (Yin et al., 2005).
Fluorescent Chemosensors
Novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as dual responsive fluorescent chemosensor for Fe3+ and picric acid Research into dimethylfuran tethered 2-aminopyridine-3-carbonitriles, featuring structural motifs akin to this compound, showcases their application as fluorescent chemosensors. These compounds exhibit high sensitivity and selectivity for detecting Fe3+ ions and picric acid, crucial for environmental monitoring and safety applications (Shylaja et al., 2020).
Propriétés
IUPAC Name |
4-(3,3-dimethylpiperidin-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(13)5-8-12-7-4-6-11(2,3)9-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUWPRDWFWMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343895-87-3 |
Source


|
| Record name | 4-(3,3-dimethylpiperidin-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741646.png)
![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)
![[1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2741649.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2741653.png)







![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)
![2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2741668.png)